molecular formula C2H7N B3044227 Dimethylamine-N-D1 CAS No. 917-72-6

Dimethylamine-N-D1

Cat. No. B3044227
Key on ui cas rn: 917-72-6
M. Wt: 46.09 g/mol
InChI Key: ROSDSFDQCJNGOL-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07381280B2

Procedure details

Example of the polyamide-imide powder includes a condensation product of trimellitic acid derivative and aromatic diamine. Example of the trimellitic acid derivative includes trimellitic anhydride; trimellitic anhydride monochloride; 1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene; 1,4-dicarbomethoxy-3-carboxy benzene; 1,4-dicarboxy-3-carbophenoxy benzene; and ammonium salts formed of trimellitic acid, ammonia, dimethylamine, triethylamine, etc. Among these, trimellitic anhydride, trimellitic anhydride monochloride, etc. are often used with preference. Example of the aromatic diamine includes 2,2-bis[4-(4-aminophenoxy)phenyl] propane; 2,2 bis[4-(4-aminophenoxy)phenyl] butane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclopentane; bis[4-(4-aminophenoxy)phenyl]sulfone; bis[4-(4-aminophenoxy)phenyl]ether; 4,4′-carbonyl bis(P-phenylene oxy) dianiline, etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].C(C1C=CC(C(OC)=O)=C(C(O)=O)C=1)(OC)=O.C(C1C=CC(C(O)=O)=C(C(OC2C=CC=CC=2)=O)C=1)(O)=O.[CH2:54]([N:56](CC)[CH2:57]C)C>>[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].[NH3:56].[CH3:54][NH:56][CH3:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=CC(=C(C=C1)C(=O)OC)C(=O)O
Step Four
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC(=C(C=C1)C(=O)O)C(=O)OC1=CC=CC=C1
Step Five
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Step Seven
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Step Nine
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Name
Type
product
Smiles
N
Name
Type
product
Smiles
CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07381280B2

Procedure details

Example of the polyamide-imide powder includes a condensation product of trimellitic acid derivative and aromatic diamine. Example of the trimellitic acid derivative includes trimellitic anhydride; trimellitic anhydride monochloride; 1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene; 1,4-dicarbomethoxy-3-carboxy benzene; 1,4-dicarboxy-3-carbophenoxy benzene; and ammonium salts formed of trimellitic acid, ammonia, dimethylamine, triethylamine, etc. Among these, trimellitic anhydride, trimellitic anhydride monochloride, etc. are often used with preference. Example of the aromatic diamine includes 2,2-bis[4-(4-aminophenoxy)phenyl] propane; 2,2 bis[4-(4-aminophenoxy)phenyl] butane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclopentane; bis[4-(4-aminophenoxy)phenyl]sulfone; bis[4-(4-aminophenoxy)phenyl]ether; 4,4′-carbonyl bis(P-phenylene oxy) dianiline, etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].C(C1C=CC(C(OC)=O)=C(C(O)=O)C=1)(OC)=O.C(C1C=CC(C(O)=O)=C(C(OC2C=CC=CC=2)=O)C=1)(O)=O.[CH2:54]([N:56](CC)[CH2:57]C)C>>[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].[NH3:56].[CH3:54][NH:56][CH3:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=CC(=C(C=C1)C(=O)OC)C(=O)O
Step Four
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC(=C(C=C1)C(=O)O)C(=O)OC1=CC=CC=C1
Step Five
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Step Seven
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Step Nine
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Name
Type
product
Smiles
N
Name
Type
product
Smiles
CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07381280B2

Procedure details

Example of the polyamide-imide powder includes a condensation product of trimellitic acid derivative and aromatic diamine. Example of the trimellitic acid derivative includes trimellitic anhydride; trimellitic anhydride monochloride; 1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene; 1,4-dicarbomethoxy-3-carboxy benzene; 1,4-dicarboxy-3-carbophenoxy benzene; and ammonium salts formed of trimellitic acid, ammonia, dimethylamine, triethylamine, etc. Among these, trimellitic anhydride, trimellitic anhydride monochloride, etc. are often used with preference. Example of the aromatic diamine includes 2,2-bis[4-(4-aminophenoxy)phenyl] propane; 2,2 bis[4-(4-aminophenoxy)phenyl] butane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclopentane; bis[4-(4-aminophenoxy)phenyl]sulfone; bis[4-(4-aminophenoxy)phenyl]ether; 4,4′-carbonyl bis(P-phenylene oxy) dianiline, etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].C(C1C=CC(C(OC)=O)=C(C(O)=O)C=1)(OC)=O.C(C1C=CC(C(O)=O)=C(C(OC2C=CC=CC=2)=O)C=1)(O)=O.[CH2:54]([N:56](CC)[CH2:57]C)C>>[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].[NH3:56].[CH3:54][NH:56][CH3:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=CC(=C(C=C1)C(=O)OC)C(=O)O
Step Four
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC(=C(C=C1)C(=O)O)C(=O)OC1=CC=CC=C1
Step Five
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Step Seven
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Step Nine
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Name
Type
product
Smiles
N
Name
Type
product
Smiles
CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.